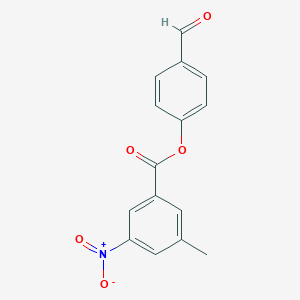

4-formylphenyl 3-methyl-5-nitrobenzoate

Description

Properties

IUPAC Name |

(4-formylphenyl) 3-methyl-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO5/c1-10-6-12(8-13(7-10)16(19)20)15(18)21-14-4-2-11(9-17)3-5-14/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCBGENYAJQXNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues: Substituted Benzoates

Table 1: Structural and Crystallographic Comparisons

- Dihedral Angles and Planarity : The target compound’s near-planar structure (4.96° dihedral angle) contrasts sharply with F4BrB (62.90°) and F2ClB (19.55°). This planarity arises from steric interactions between the methyl group and nitro substituents, reducing ring distortion .

- Intermolecular Interactions: Unlike F4BrB and F2ClB, which rely on halogen packing, the target compound forms weak C-H⋯O interactions, creating helical chains along the [010] axis . Methyl 4-amino-3-methoxy-5-nitrobenzoate, with amino and methoxy groups, exhibits classical hydrogen bonding, enhancing crystallinity .

Spectroscopic and Electronic Properties

- IR and NMR Signatures: The ester carbonyl (1723 cm⁻¹) and formyl (1690 cm⁻¹) peaks in the target compound are consistent with other nitro benzoates . Methyl 4-amino-3-methoxy-5-nitrobenzoate shows additional N-H stretches (~3300 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

- Electrochemical Behavior : Azomethines with electron-withdrawing nitro groups exhibit reduced HOMO-LUMO gaps (2.8–3.1 eV), enhancing charge transport in solar cells . The target compound’s nitro and formyl groups may similarly modulate electronic properties, though direct data is lacking.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-formylphenyl 3-methyl-5-nitrobenzoate, and how can reaction conditions be optimized for academic laboratory settings?

- Methodological Answer : The synthesis typically involves esterification between 3-methyl-5-nitrobenzoic acid derivatives and 4-formylphenol. Key parameters include:

- Catalyst selection : Use DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance coupling efficiency.

- Solvent systems : Anhydrous dichloromethane or DMF under inert atmospheres to minimize hydrolysis .

- Temperature control : Maintain 0–5°C during activation steps to prevent side reactions.

- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) to isolate the pure product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc).

Q. How can researchers employ spectroscopic techniques to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the formyl group (~9.8–10.0 ppm for ¹H; ~190–200 ppm for ¹³C), nitro group (meta-substituted aromatic protons at ~8.2–8.5 ppm), and ester carbonyl (~168–170 ppm for ¹³C). Use DEPT-135 to confirm methyl and methine groups .

- IR Spectroscopy : Validate ester C=O (~1720 cm⁻¹), nitro NO₂ (~1520 and 1350 cm⁻¹), and formyl C=O (~2820 and 2720 cm⁻¹ for stretching) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via HRMS (e.g., m/z calculated for C₁₅H₁₁NO₅: 293.0688).

Q. What theoretical frameworks guide the investigation of structure-property relationships in aromatic benzoate derivatives like this compound?

- Methodological Answer :

- Hammett Constants : Correlate substituent effects (nitro: σₚ ≈ +0.78; formyl: σₚ ≈ +0.43) to predict reactivity in nucleophilic acyl substitutions .

- Frontier Molecular Orbital (FMO) Theory : Use DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density distribution and predict sites for electrophilic/nucleophilic attacks .

Advanced Research Questions

Q. What factorial design approaches are appropriate for investigating competing reaction pathways in the synthesis of this compound?

- Methodological Answer :

- 2³ Full Factorial Design : Test variables like temperature (25°C vs. 40°C), catalyst loading (5 mol% vs. 10 mol%), and solvent polarity (DCM vs. THF).

- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between variables. Use ANOVA to identify significant factors (e.g., catalyst loading has p < 0.05) .

- Controlled Experiments : Compare esterification via Steglich (DCC/DMAP) vs. mixed anhydride (ClCO₂Et) methods to assess byproduct formation .

Q. How should researchers resolve contradictions in NMR spectral data when characterizing this compound derivatives?

- Methodological Answer :

- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting. Cooling to –40°C may resolve overlapping peaks .

- COSY/NOESY : Assign coupling patterns for adjacent protons (e.g., distinguish para-substituted nitro groups from ortho/meta).

- Isotopic Labeling : Synthesize ¹³C-labeled derivatives to confirm assignments in crowded spectral regions .

Q. What mechanistic insights can be gained through computational modeling of the nitro group's electronic effects in this compound?

- Methodological Answer :

- Electrostatic Potential Maps : Visualize electron-deficient regions near the nitro group using Gaussian08. Predict regioselectivity in SNAr reactions .

- Transition State Analysis : Calculate activation energies for ester hydrolysis under acidic vs. basic conditions using QM/MM simulations .

- Solvent Effects : Compare PCM (Polarizable Continuum Model) results for DCM vs. water to rationalize solubility limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.